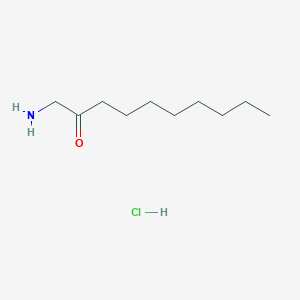

1-Aminodecan-2-one;hydrochloride

Description

Contextualization within Amino Ketone Chemistry

Amino ketones are bifunctional organic compounds that feature both an amine and a ketone functional group. Their dual reactivity makes them valuable intermediates in a multitude of organic transformations. researchgate.net Specifically, α-amino ketones, where the amino group is positioned on the carbon atom adjacent to the carbonyl group, are of significant interest. This arrangement gives rise to unique chemical properties and reactivities. The presence of these two functional groups in close proximity allows for a range of chemical manipulations, including reductions to form 1,2-amino alcohols, oxidation to α-amino acids, and various nucleophilic addition reactions at the carbonyl group. nih.gov

The reactivity of primary α-amino ketones like 1-aminodecan-2-one can be complex. They are known to be potentially unstable and can undergo self-condensation reactions. libretexts.org The long alkyl chain (decan-2-one) in 1-aminodecan-2-one introduces amphiphilic character to the molecule, with a polar head group (the amino ketone) and a nonpolar hydrocarbon tail. This amphiphilicity is a key feature that can influence its aggregation behavior and potential use in materials science.

Significance of Hydrochloride Salts in Organic Synthesis and Reactivity

Furthermore, the hydrochloride salt form generally imparts greater crystallinity to the compound compared to the free base. This increased crystallinity facilitates purification through recrystallization, a cost-effective and efficient method for obtaining highly pure materials. From a practical standpoint, the hydrochloride salt of an amine often exhibits improved solubility in aqueous or protic solvents, which can be advantageous for certain reaction conditions. The hydrochloride salt can be considered a stable, solid carrier for the more reactive free amine, which can be readily liberated when needed by treatment with a base.

Overview of Contemporary Research Trajectories for Related Chemical Entities

While specific research on 1-aminodecan-2-one hydrochloride is not extensively documented in publicly available literature, the broader class of long-chain α-amino ketones and related amphiphilic molecules is the subject of ongoing investigation. A significant area of research is their potential as building blocks for supramolecular assemblies. The amphiphilic nature of these molecules, with a hydrophilic amino ketone head and a hydrophobic alkyl tail, allows them to self-assemble in solution to form various nanostructures such as micelles, vesicles, or nanotubes.

The study of long-chain chiral diamines and tetramines derived from amino acids highlights the interest in creating complex molecules with specific functionalities and stereochemistry from readily available starting materials. mdpi.com The synthesis of these molecules often involves the use of N-protected α-amino aldehydes, which are precursors to α-amino ketones. mdpi.com

Moreover, the development of new synthetic methodologies for the preparation of α-amino ketones remains an active area of research. rsc.orgorganic-chemistry.org These methods aim to improve efficiency, stereoselectivity, and functional group tolerance, which is crucial for accessing a wide range of α-amino ketone derivatives for various applications. The general synthetic routes often involve the amination of α-halo ketones, the oxidation of 2-amino alcohols, or the reaction of organometallic reagents with protected amino acids. mdpi.comorganic-chemistry.org

Interactive Data Tables

Due to the limited availability of specific experimental data for 1-Aminodecan-2-one hydrochloride in the reviewed literature, the following tables provide representative data for the compound based on its known chemical structure and properties of closely related long-chain α-amino ketones.

Table 1: Physicochemical Properties of 1-Aminodecan-2-one;hydrochloride

| Property | Value |

| CAS Number | 64054-52-0 |

| Molecular Formula | C₁₀H₂₂ClNO |

| Molecular Weight | 207.74 g/mol |

| Appearance | Predicted to be an off-white to pale solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the long alkyl chain protons, a singlet for the α-methylene protons adjacent to the carbonyl and amino groups, and a broad signal for the ammonium (B1175870) protons. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically in the range of 200-210 ppm, signals for the carbons of the decyl chain, and a signal for the α-carbon bearing the amino group. |

| IR Spectroscopy | A characteristic strong absorption band for the C=O stretch (around 1710-1730 cm⁻¹), N-H stretching bands for the ammonium group (around 3000-3300 cm⁻¹), and C-H stretching bands for the alkyl chain. |

| Mass Spectrometry | The mass spectrum of the free base (1-aminodecan-2-one) would show a molecular ion peak (M⁺) and characteristic fragmentation patterns including alpha-cleavage. |

Structure

3D Structure of Parent

Properties

CAS No. |

64054-52-0 |

|---|---|

Molecular Formula |

C10H22ClNO |

Molecular Weight |

207.74 g/mol |

IUPAC Name |

1-aminodecan-2-one;hydrochloride |

InChI |

InChI=1S/C10H21NO.ClH/c1-2-3-4-5-6-7-8-10(12)9-11;/h2-9,11H2,1H3;1H |

InChI Key |

OGRWOCZNRBSEDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Aminodecan 2 One;hydrochloride

Established Synthetic Routes to Aliphatic Amino Ketones

The construction of the α-amino ketone moiety can be approached through several well-established synthetic transformations. These methods primarily involve the introduction of the amino group onto a ketone scaffold or the oxidation of a precursor amino alcohol.

Amination Approaches for Ketone Functionalization

A common strategy for the synthesis of α-amino ketones is the direct amination of a ketone at the α-position. This can be achieved through various methods, including the substitution of an α-halo ketone or the direct amination of a ketone enolate or its equivalent.

One of the classical methods involves the reaction of an α-haloketone with an amine. rsc.org This nucleophilic substitution reaction, while straightforward, requires the pre-functionalization of the ketone, which can sometimes be challenging to achieve with high regioselectivity, especially in asymmetrical ketones.

A more direct approach is the α-amination of ketones using an electrophilic nitrogen source. For instance, the use of azodicarboxylates in the presence of a proline catalyst can lead to the formation of α-hydrazino ketones, which can then be converted to the corresponding α-amino ketones. organic-chemistry.org

The Gabriel synthesis offers a robust method for the preparation of primary amines and can be adapted for the synthesis of α-amino ketones. wikipedia.orgmasterorganicchemistry.com This method involves the N-alkylation of potassium phthalimide (B116566) with an α-halo ketone. The resulting N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) (the Ing-Manske procedure), to release the primary amine. wikipedia.orgmasterorganicchemistry.com This method avoids the overalkylation often encountered in direct amination with ammonia (B1221849). masterorganicchemistry.com

| Amination Method | Starting Material | Reagents | Product | Key Features | Reference |

| Nucleophilic Substitution | α-Halo Ketone | Amine | α-Amino Ketone | Requires pre-functionalized ketone. | rsc.org |

| Proline-Catalyzed Amination | Ketone | Azodicarboxylate, L-Proline | α-Hydrazino Ketone | Asymmetric synthesis possible. | organic-chemistry.org |

| Gabriel Synthesis | α-Halo Ketone | Potassium Phthalimide, Hydrazine | Primary α-Amino Ketone | Avoids overalkylation. | wikipedia.orgmasterorganicchemistry.com |

Oxidative Strategies for Amino Alcohol Precursors

An alternative to ketone amination is the oxidation of a precursor 1,2-amino alcohol. This approach is particularly useful when the corresponding amino alcohol is readily available. A variety of oxidizing agents and catalytic systems have been developed for this transformation.

A significant challenge in the oxidation of amino alcohols is the potential for side reactions, such as cleavage of the carbon-carbon bond or oxidation of the amino group. nih.gov To overcome this, chemoselective oxidation methods have been developed. For example, the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system allows for the selective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds in good to high yields at ambient temperature. nih.gov This method is notable for its high chemoselectivity, tolerating primary, secondary, and tertiary amino groups. nih.govresearchgate.net Other methods, such as the use of trichloroisocyanuric acid in the presence of catalytic TEMPO, have also been shown to be effective for the oxidation of β-amino alcohols without overoxidation. organic-chemistry.org

| Oxidation Method | Starting Material | Catalyst/Reagent | Product | Key Features | Reference |

| AZADO/Copper Catalysis | 1,2-Amino Alcohol | AZADO, Copper Salt, Air | α-Amino Ketone | Highly chemoselective for the alcohol group. | nih.govresearchgate.net |

| TEMPO-mediated Oxidation | 1,2-Amino Alcohol | Trichloroisocyanuric Acid, TEMPO | α-Amino Ketone | Rapid and selective for primary and β-amino alcohols. | organic-chemistry.org |

Targeted Synthesis of 1-Aminodecan-2-one;hydrochloride

The synthesis of a specific molecule like 1-Aminodecan-2-one hydrochloride often requires a multi-step approach to build the carbon skeleton and introduce the required functional groups in a controlled manner.

Direct Synthetic Pathways to the 1-Aminodecan-2-one Scaffold

Another potential direct pathway is the reductive amination of an α-keto aldehyde precursor. Reductive amination is a powerful tool for the formation of amines from carbonyl compounds. libretexts.orgnih.gov Starting from 2-oxodecanal, a reductive amination with ammonia or a protected amine equivalent, followed by reduction of the intermediate imine, would yield the desired 1-aminodecan-2-one.

Multi-Step Reaction Sequences for Structural Elaboration

A more practical and controlled approach to 1-Aminodecan-2-one hydrochloride involves a multi-step synthesis. scribd.com A plausible route could start from a readily available long-chain starting material like 1-decene (B1663960) or decanoic acid.

A potential multi-step synthesis could involve the following key transformations:

Formation of a suitable precursor: For example, α-bromination of decan-2-one to yield 1-bromo-decan-2-one.

Introduction of the amino group: This can be achieved through methods like the Gabriel synthesis, where 1-bromo-decan-2-one is reacted with potassium phthalimide, followed by hydrazinolysis to give 1-aminodecan-2-one. wikipedia.orgmasterorganicchemistry.com

Use of protecting groups: To avoid side reactions, the amino group can be protected, for example, with a tert-butoxycarbonyl (Boc) group. chemistrysteps.comnumberanalytics.com The Boc protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. chemistrysteps.comnumberanalytics.comrsc.org A one-pot tandem direct reductive amination of an aldehyde with a primary amine in the presence of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) can directly yield an N-Boc protected secondary amine. nih.gov

Final deprotection and salt formation: The final step would involve the removal of the protecting group (e.g., acid-catalyzed cleavage of the Boc group) and subsequent treatment with hydrochloric acid to form the desired hydrochloride salt. chemistrysteps.com

Advanced Synthetic Techniques Applicable to Amino Ketones

The field of organic synthesis is constantly evolving, with new and more efficient methods being developed. Several advanced techniques are applicable to the synthesis of α-amino ketones, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For instance, L-amino acid dehydrogenases can be used for the synthesis of L-amino acids from α-keto acids with high optical purity. asm.org This approach could potentially be adapted for the asymmetric synthesis of chiral α-amino ketones.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. It enables the generation of radical intermediates under mild conditions. This technology has been applied to the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones to produce 1,2-amino alcohols, which are precursors to α-amino ketones. rsc.org

Umpolung Strategies: The concept of umpolung, or polarity reversal, allows for unconventional bond formations. In the context of α-amino ketone synthesis, umpoled enolates, such as N-alkenoxypyridinium salts, can react with amines to afford α-amino ketones. rsc.org This strategy avoids the need for pre-functionalized ketone derivatives. rsc.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of α-aminoketones can be particularly advantageous. The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

For the synthesis of 1-aminodecan-2-one hydrochloride, a potential pathway could involve the reaction of an appropriate N-protected amino acid with an organometallic reagent or the direct amination of a corresponding α-haloketone. Microwave irradiation can be employed to optimize these transformations. Key parameters for optimization include temperature, reaction time, solvent, and the choice of base or catalyst. nih.gov

Research Findings:

While specific studies on the microwave-assisted synthesis of 1-aminodecan-2-one hydrochloride are not extensively documented in publicly available literature, general findings for the synthesis of similar α-aminoketones suggest significant potential. For instance, microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes and improve yields by minimizing side product formation. rsc.org The optimization process would involve a systematic variation of reaction conditions to achieve the highest possible yield and purity of the desired product.

Below is a hypothetical data table illustrating the optimization of a key reaction step under microwave irradiation.

Table 1: Hypothetical Optimization of Microwave-Assisted Synthesis of an N-Protected 1-Aminodecan-2-one Precursor

| Entry | Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 100 | 80 | 15 | Dioxane | 65 |

| 2 | 150 | 100 | 10 | Dioxane | 78 |

| 3 | 200 | 120 | 5 | Dioxane | 85 |

| 4 | 200 | 120 | 5 | Toluene | 72 |

| 5 | 200 | 120 | 5 | Acetonitrile (B52724) | 88 |

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow processing, offers numerous advantages for the scalable production of chemical compounds, including improved safety, better heat and mass transfer, and enhanced process control. amt.ukaurigeneservices.com These benefits are particularly relevant for industrial-scale synthesis. In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. aurigeneservices.com

For the production of 1-aminodecan-2-one hydrochloride, a multi-step synthesis could be designed in a continuous flow system. researchgate.net This would involve pumping the starting materials through a series of interconnected reactors, with each reactor dedicated to a specific transformation. In-line purification and analysis tools could also be integrated into the flow path to monitor the reaction progress and product purity in real-time. aurigeneservices.com

Research Findings:

The application of flow chemistry has been successfully demonstrated for a variety of chemical transformations, including those relevant to the synthesis of α-aminoketones such as hydrogenations, nitrations, and halogenations. amt.uk The smaller reactor volumes in flow systems can enhance mass transfer, leading to improved reaction kinetics and efficiency. amt.uk While specific flow chemistry protocols for 1-aminodecan-2-one hydrochloride are not detailed in the literature, the general principles suggest that a flow-based approach could lead to a more efficient and scalable manufacturing process compared to traditional batch methods. nih.govucd.ie

The following table provides a hypothetical comparison of a key synthetic step in batch versus flow conditions.

Table 2: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Step in 1-Aminodecan-2-one Production

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Volume | 5 L | 10 mL |

| Temperature | 80 °C | 120 °C |

| Residence Time | 6 hours | 15 minutes |

| Throughput | 1 kg / 8 hours | 5 kg / 8 hours |

| Yield | 75% | 90% |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. rroij.com Stereoselective synthesis aims to produce a single enantiomer of a chiral compound. rroij.com For 1-aminodecan-2-one, which possesses a stereocenter at the carbon bearing the amino group, developing stereoselective synthetic routes is a key objective for producing chiral analogs.

Several strategies can be employed for the stereoselective synthesis of chiral α-aminoketones:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: This powerful strategy employs a chiral catalyst to favor the formation of one enantiomer over the other. This includes methods like asymmetric hydrogenation and asymmetric organocatalysis. rroij.com

Research Findings:

While specific research on the stereoselective synthesis of 1-aminodecan-2-one analogs is limited, the literature contains numerous examples of these approaches being applied to the synthesis of other chiral α-aminoketones. nih.govnih.govchemrxiv.org For instance, the use of chiral N-sulfinyl imines has proven effective in the asymmetric synthesis of α-amino ketones with high diastereoselectivity. nih.gov Similarly, catalytic asymmetric hydrogenation of enaminones represents a promising route to chiral α-aminoketones.

The following table illustrates hypothetical results from different stereoselective approaches.

Table 3: Hypothetical Outcomes of Different Stereoselective Synthesis Approaches

| Method | Chiral Reagent/Catalyst | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

|---|---|---|

| Chiral Auxiliary | (R)-2-Phenylglycinol | 85:15 d.r. |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (R)-BINAP | 95% e.e. |

Purification and Isolation Methodologies for this compound

The purification and isolation of the target compound are critical steps in any synthetic sequence to ensure the final product meets the required purity standards. ijddr.in For 1-aminodecan-2-one hydrochloride, which is an amino acid derivative, several chromatographic and non-chromatographic techniques can be employed. nih.gov

Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The selection of an appropriate solvent system is crucial for obtaining high purity and yield. ijddr.in

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. For polar compounds like amino ketones, silica (B1680970) gel or alumina (B75360) are common stationary phases. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-resolution purification of small to moderate quantities of the compound. nih.gov

Solid-Phase Extraction (SPE): This method can be used for sample cleanup and purification, particularly for removing impurities with different polarities. mdpi.com

Research Findings:

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For laboratory-scale synthesis, column chromatography is often the method of choice. For larger-scale production, crystallization is generally more economical. The hydrochloride salt form of 1-aminodecan-2-one can aid in its purification by crystallization, as salts often form well-defined crystals. The process would involve dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to induce crystallization, leaving impurities behind in the mother liquor. ijddr.in

The table below outlines a hypothetical multi-step purification protocol.

Table 4: Hypothetical Multi-Step Purification Protocol for 1-Aminodecan-2-one hydrochloride

| Step | Technique | Solvent/Eluent System | Purpose | Purity after Step |

|---|---|---|---|---|

| 1 | Extraction | Ethyl acetate (B1210297) / Water | Removal of water-soluble impurities | 75% |

| 2 | Column Chromatography | Silica gel, Dichloromethane/Methanol gradient | Separation from non-polar and highly polar impurities | 95% |

Reaction Mechanisms and Chemical Reactivity of 1 Aminodecan 2 One;hydrochloride

Fundamental Principles of Amino Ketone Reactivity

Alpha-amino ketones, such as 1-aminodecan-2-one, are bifunctional molecules that possess both a nucleophilic amino group and an electrophilic carbonyl group. researchgate.netrsc.org Their reactivity is a composite of the individual characteristics of these groups, modified by their proximity to one another within the molecular structure.

The primary amine group in 1-aminodecan-2-one possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. organic-chemistry.org This allows it to react with various electrophiles. The nucleophilicity of an amine is influenced by several factors, including its protonation state. In its free base form, the primary amine is a potent nucleophile. However, as 1-aminodecan-2-one is supplied as a hydrochloride salt, the amine is protonated to form an ammonium (B1175870) ion. This protonation significantly diminishes its nucleophilicity, as the lone pair is engaged in a bond with a proton and is thus unavailable for donation. organic-chemistry.orgtcd.ie

The general trend for the nucleophilicity of amines is that it increases with basicity. However, steric hindrance can also play a significant role; bulkier amines tend to be less nucleophilic. organic-chemistry.org In the case of 1-aminodecan-2-one, the primary amine is relatively unhindered, suggesting that in its non-protonated state, it would be a competent nucleophile.

The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond due to the higher electronegativity of oxygen. This results in a partial positive charge on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles. nih.gov The electrophilicity of this carbon is a key determinant of the reactivity of ketones.

The presence of the adjacent amino group can influence the electrophilicity of the carbonyl carbon. While the protonated ammonium group in the hydrochloride salt is electron-withdrawing, which could enhance the electrophilicity of the carbonyl carbon, the free amine in the deprotonated form is electron-donating and could potentially reduce it.

The hydrochloride salt form of 1-aminodecan-2-one has a profound impact on its reactivity. The protonation of the amine group to form an ammonium chloride salt effectively "protects" it from participating in nucleophilic reactions until a base is introduced to deprotonate it. tcd.ie This is a common strategy in organic synthesis to manage the reactivity of amino groups.

The presence of the salt also influences the solubility of the compound, which can, in turn, affect reaction kinetics. The dissociation of the salt in solution establishes an equilibrium between the protonated and free amine forms, the position of which is dependent on the pH of the medium. tcd.ie

Mechanistic Investigations of Transformations Involving 1-Aminodecan-2-one hydrochloride

While specific mechanistic studies on 1-aminodecan-2-one hydrochloride are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of physical organic chemistry and the behavior of analogous alpha-amino ketones.

In solution, 1-aminodecan-2-one hydrochloride exists in a dynamic equilibrium involving proton transfer. The ammonium salt can dissociate to yield the free amine and a proton, which in an aqueous or protic solvent will exist as a solvated proton (e.g., hydronium ion). tcd.iechem1.com

R-NH₃⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻

The position of this equilibrium is dictated by the acidity of the ammonium ion (pKa) and the pH of the solution. tcd.iechem1.com This proton transfer is a rapid and reversible process. The kinetics of proton transfer reactions are fundamental to understanding any reaction involving the amine group, as the concentration of the nucleophilic free amine is directly controlled by this equilibrium. nih.gov For the amine to act as a nucleophile, it must first be deprotonated. This is typically achieved by adding a base to the reaction mixture, which shifts the equilibrium towards the free amine.

Interactive Table: Factors Influencing Proton Transfer Equilibrium

| Factor | Effect on Equilibrium | Rationale |

| Addition of Base | Shifts equilibrium to the right (favors free amine) | The base consumes H⁺, driving the dissociation of the ammonium salt. |

| Addition of Acid | Shifts equilibrium to the left (favors ammonium salt) | The increased concentration of H⁺ suppresses the dissociation of the ammonium salt. |

| Solvent Polarity | Can influence the stability of charged species | Polar solvents can stabilize the charged ammonium and chloride ions, potentially affecting the equilibrium position. |

The structure of 1-aminodecan-2-one, with a nucleophilic amine and an electrophilic ketone, presents the possibility of intramolecular reactions. One such potential pathway is intramolecular cyclization to form a cyclic imine or a related heterocyclic structure. For this to occur, the molecule would need to adopt a conformation that brings the amine and ketone groups into proximity.

Given the long, flexible decane (B31447) chain, the formation of a large ring would be entropically disfavored. However, intramolecular reactions are often kinetically favored over their intermolecular counterparts if a five- or six-membered ring can be formed. In the case of 1-aminodecan-2-one, direct cyclization would lead to a nine-membered ring, which is generally less favorable to form than smaller rings. While there is a lack of specific studies on the cyclization of 1-aminodecan-2-one, the general principles of ring formation suggest that this pathway is less likely to be a major process under standard conditions. nih.gov However, under specific catalytic conditions or high dilution, such cyclizations can sometimes be promoted.

A plausible, though not necessarily observed, intramolecular reaction could involve the formation of a cyclic hemiaminal as an intermediate, which could then dehydrate to a cyclic imine. This would require the amine to be in its free, nucleophilic form.

Intermolecular Reactions with Electrophiles and Nucleophiles

The chemical reactivity of 1-Aminodecan-2-one hydrochloride is dictated by the presence of a primary amino group and a ketone carbonyl group. The hydrochloride salt form means the primary amino group is protonated, rendering it non-nucleophilic until it is neutralized.

Reactions with Nucleophiles:

The carbonyl group of 1-Aminodecan-2-one is an electrophilic center and is susceptible to attack by various nucleophiles. nih.gov Following neutralization of the hydrochloride salt to the free base, the primary amine can also act as a nucleophile.

Common reactions at the carbonyl group include:

Addition of Amines: The ketone can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. oxfordsciencetrove.comlibretexts.org These reactions are typically acid-catalyzed and involve the elimination of water. libretexts.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive. libretexts.org

Addition of other Nucleophiles: Other nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and ylides can add to the carbonyl group. These reactions are fundamental in forming new carbon-carbon bonds.

Reduction: The ketone can be reduced to a secondary alcohol (1-aminodecan-2-ol) using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Enolate Formation: In the presence of a suitable base, a proton can be abstracted from the α-carbon (C1 or C3) to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol condensation). khanacademy.org

Reactions with Electrophiles:

The primary amino group of 1-Aminodecan-2-one (in its free base form) is a nucleophilic center and readily reacts with a variety of electrophiles. rsc.org

Common reactions at the amino group include:

Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides to form N-acyl-α-amino ketones. nih.gov

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, or even quaternary ammonium salts.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

The following table summarizes the general intermolecular reactions of α-amino ketones:

| Reaction Type | Reactant | Functional Group Involved | Product Type |

| With Nucleophiles | |||

| Imine Formation | Primary Amine | Ketone | Imine (Schiff Base) |

| Enamine Formation | Secondary Amine | Ketone | Enamine |

| Reduction | Hydride (e.g., NaBH₄) | Ketone | Secondary Alcohol |

| Alkylation (via enolate) | Alkyl Halide | α-Carbon | α-Alkylated Ketone |

| With Electrophiles | |||

| Acylation | Acid Chloride/Anhydride (B1165640) | Amine | N-Acyl-α-amino ketone |

| Alkylation | Alkyl Halide | Amine | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Amine | Sulfonamide |

Photochemical Reaction Mechanisms

The study of photochemical reactions of 1-Aminodecan-2-one hydrochloride is limited. However, research on analogous α-amino aryl alkyl ketones provides insight into potential photochemical pathways. One significant photochemical reaction is reductive deamination, which can occur under photosensitizer-free conditions. rsc.orgrsc.org

This process involves the selective cleavage of the C-N bond, leading to the formation of the corresponding ketone. rsc.org Mechanistic studies on related compounds suggest that the reaction may proceed through the absorption of light, followed by intramolecular interactions and reaction with solvent molecules like water. rsc.orgrsc.org It has been proposed that the α-hydrogen atom of the resulting ketone product can originate from water in the reaction medium. rsc.org

It is important to note that these findings are based on α-amino aryl alkyl ketones, and the photochemical behavior of 1-Aminodecan-2-one, an α-amino alkyl ketone, may differ. Further research is required to elucidate the specific photochemical reaction mechanisms for this compound.

Kinetic and Thermodynamic Aspects of 1-Aminodecan-2-one;hydrochloride Reactions

Specific kinetic and thermodynamic data for reactions involving 1-Aminodecan-2-one hydrochloride are not extensively reported in the literature. However, the principles of kinetic and thermodynamic control are highly relevant to its reactivity, particularly in reactions involving enolate formation.

When 1-Aminodecan-2-one is treated with a base, two possible enolates can be formed: the kinetic enolate and the thermodynamic enolate.

Kinetic Enolate: This enolate is formed faster, typically by removing a proton from the less sterically hindered α-carbon (the C1 methyl group). This pathway has a lower activation energy. Reactions under kinetic control (low temperature, strong, bulky base) will favor the product derived from this enolate. khanacademy.org

Thermodynamic Enolate: This enolate is more stable, usually because it leads to a more substituted double bond. For 1-Aminodecan-2-one, this would involve removing a proton from the C3 methylene (B1212753) group. This pathway has a higher activation energy but results in a more stable product. Reactions under thermodynamic control (higher temperature, weaker base, allowing for equilibrium) will favor the product derived from this enolate. khanacademy.org

The choice of reaction conditions (temperature, base, solvent) will therefore determine the regioselectivity of reactions proceeding through an enolate intermediate.

The following table outlines the conditions that favor kinetic versus thermodynamic control in the enolate formation of α-amino ketones:

| Control Type | Conditions | Favored Product |

| Kinetic | Low temperature, Strong and sterically hindered base (e.g., LDA), Short reaction time | Less substituted enolate |

| Thermodynamic | Higher temperature, Weaker base (e.g., NaOEt), Longer reaction time (allowing for equilibrium) | More substituted, more stable enolate |

Role of this compound as a Reaction Intermediate

1-Aminodecan-2-one hydrochloride, and α-amino ketones in general, are valuable synthetic intermediates. colab.wsnih.gov Their bifunctional nature, possessing both a nucleophilic amine (after neutralization) and an electrophilic ketone, allows for a wide range of subsequent transformations. nih.gov

They are key building blocks for the synthesis of various important organic molecules, including:

1,2-Amino Alcohols: Reduction of the ketone functionality provides access to 1,2-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

Heterocyclic Compounds: α-Amino ketones are precursors to a variety of nitrogen-containing heterocyclic compounds, such as oxazoles and other medicinally relevant scaffolds. nih.govcolab.ws The reaction of the amine and ketone groups, either intramolecularly or with other reagents, can lead to the formation of these ring systems.

Substituted Amines and Ketones: The amine and the α-carbon (via the enolate) can be functionalized to introduce a variety of substituents, making α-amino ketones versatile platforms for the synthesis of more complex molecules. rsc.orgorganic-chemistry.org

Advanced Analytical Characterization of 1 Aminodecan 2 One;hydrochloride

Advanced Chromatographic Separation Techniques for Amino Ketone Profiling

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For aminoketones, several advanced techniques are utilized to achieve high-resolution separation and accurate quantification. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally unstable compounds like aminoketones. nih.gov The development of a robust HPLC method is critical for achieving optimal separation of 1-Aminodecan-2-one;hydrochloride from a complex matrix.

Method development often involves the careful selection of a stationary phase, mobile phase composition, and detector. For aminoketones, reversed-phase columns, such as C18, are frequently employed. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. nih.gov

Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often necessary to separate compounds with a wide range of polarities. UV detection is a common choice for quantifying aminoketones, with the wavelength selected based on the compound's chromophore. nih.gov For compounds lacking a strong chromophore, pre- or post-column derivatization can be employed to enhance detectability. lcms.cz

A key aspect of HPLC method development is validation, which ensures the method is accurate, precise, reproducible, and robust. nih.gov This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 1: Illustrative HPLC Method Parameters for Amino Ketone Analysis

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.05 M Disodium Hydrogen Phosphate (pH 6.0) B: Acetonitrile |

| Gradient | 55:45 (A:B) isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

This table presents a hypothetical set of HPLC conditions and does not represent a specific analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. lcms.cznih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. nih.gov

The primary advantage of UHPLC in the context of amino ketone profiling is the substantial reduction in run time, often by a factor of two or more compared to traditional HPLC methods. lcms.cz This increased throughput is highly beneficial for high-volume screening and quality control applications. The enhanced resolution of UHPLC can also be advantageous for separating closely related aminoketones or resolving the target analyte from complex matrix interferences. lcms.cz The principles of method development for UHPLC are similar to those for HPLC, but the instrumentation is specifically designed to handle the higher pressures generated by the smaller particle size columns.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ccsknowledge.com Since aminoketones like 1-Aminodecan-2-one are generally not sufficiently volatile for direct GC analysis, a derivatization step is typically required. vt.edugla.ac.uk This process converts the polar amine and ketone functional groups into less polar, more volatile derivatives.

Common derivatization reagents for amines and ketones include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). gla.ac.uk The choice of derivatizing agent depends on the specific properties of the analyte and the desired chromatographic performance.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase in the GC column is crucial for achieving the desired separation. bre.com Flame Ionization Detection (FID) is a common detector for derivatized aminoketones due to its high sensitivity to organic compounds. vt.edu For more selective and sensitive detection, a mass spectrometer can be used as the detector (GC-MS). researchgate.net

Table 2: Example GC Method Parameters for Derivatized Amino Ketone Analysis

| Parameter | Condition |

| Column | Capillary column with a non-polar or mid-polar stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table provides a general outline of GC parameters and is not specific to a particular derivatized form of this compound.

Mass Spectrometry Approaches for High-Resolution Analysis and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the analysis of aminoketones, providing not only high sensitivity and selectivity but also crucial structural information. nih.gov When coupled with chromatographic separation techniques, it offers a powerful platform for both quantitative and qualitative analysis. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound in complex matrices. nih.govnih.gov In this setup, the effluent from the LC system is introduced into the mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov

The "tandem" aspect of MS/MS involves multiple stages of mass analysis. nih.gov In a typical quantitative workflow using Multiple Reaction Monitoring (MRM), a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. protocols.iosciex.com This process provides a high degree of specificity, as it is unlikely that other compounds in the matrix will have the same precursor ion and produce the same product ions. This makes LC-MS/MS particularly valuable for trace-level quantification in complex biological or environmental samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This capability is invaluable for the confident identification and structural elucidation of unknown compounds, including potential metabolites or degradation products of this compound. ub.edu

By determining the accurate mass of a molecule, it is possible to deduce its elemental composition, which significantly narrows down the number of possible chemical formulas. ub.edu This is a critical step in the identification of unknown compounds. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, can be coupled with LC to provide both chromatographic separation and high-resolution mass data. ub.edunih.gov The fragmentation patterns obtained in HRMS/MS experiments further aid in the structural confirmation of the analyte. nih.gov

Table 3: Comparison of Mass Spectrometry Techniques for Amino Ketone Analysis

| Technique | Primary Application | Key Advantages |

| LC-MS/MS (Triple Quadrupole) | Targeted quantification | High sensitivity, high selectivity, excellent for complex matrices. nih.govfrontiersin.org |

| LC-HRMS (Orbitrap, TOF) | Accurate mass determination, structural elucidation, unknown identification | High mass accuracy, determination of elemental composition. nih.govub.edu |

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS)

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) has emerged as a powerful tool for visualizing the spatial distribution of molecules directly in tissue samples. While specific MALDI IMS studies on this compound are not extensively documented, the technique's application to small molecules, including drugs and lipids, provides a strong precedent for its utility in analyzing aminoketones. nih.govresearchgate.net

MALDI IMS allows for the label-free mapping of compounds by rastering a laser across a tissue section that has been coated with a matrix. mdpi.com The matrix absorbs the laser energy, facilitating the desorption and ionization of the analyte molecules. nih.govmdpi.com The resulting ions are then analyzed by a mass spectrometer to generate a molecular map of the tissue. nih.gov

For small molecules like 1-Aminodecan-2-one, a significant challenge in MALDI IMS is the interference from matrix-related ions in the low mass-to-charge (m/z) range. rsc.org To overcome this, specialized matrices and combination matrices have been developed. For instance, a combination of 3-hydroxycoumarin (B191489) (3-HC) and 6-aza-2-thiothymine (B1226071) (ATT) has proven effective for ionizing small molecules with reduced background interference. rsc.orgrsc.org The selection of an appropriate matrix is critical and depends on the analyte's properties and the desired ionization mode (positive or negative). nih.govmdpi.com

The inherent properties of 1-Aminodecan-2-one, with its primary amine and ketone functional groups, make it a suitable candidate for MALDI IMS analysis. The primary amine can be readily protonated, facilitating detection in positive-ion mode. The technique could be employed to study its distribution in biological systems, offering insights into its localization in specific tissues or organs. rsc.org

Table 1: Potential MALDI Matrices for Small Molecule Analysis

| Matrix | Abbreviation | Characteristics |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Common matrix for peptides and small molecules. |

| Sinapinic acid | SA | Often used for larger molecules but can be adapted. |

| 2,5-Dihydroxybenzoic acid | DHB | Versatile matrix for various analytes. |

| 3-Hydroxycoumarin / 6-Aza-2-thiothymine | 3-HC/ATT | Combination matrix for reduced low-mass interference. rsc.orgrsc.org |

| p-Nitroaniline | Shown to be effective for lipids and other small molecules. acs.org |

Derivatization-Assisted Analytical Methodologies for Enhanced Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, making it more amenable to separation and detection. researchgate.net For this compound, derivatization of its primary amine group can significantly improve its detection sensitivity and specificity in various analytical platforms.

Strategies for Improving Sensitivity and Specificity

The primary goal of derivatization in this context is to introduce a tag that enhances the molecule's response to a specific detector. This can be achieved by attaching a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that improves ionization efficiency in mass spectrometry. researchgate.net

For High-Performance Liquid Chromatography (HPLC), derivatization with fluorescent reagents is a common strategy to increase sensitivity. Reagents like o-phthalaldehyde (B127526) (OPA) and fluorescamine (B152294) react specifically with primary amines to form highly fluorescent products. researchgate.net While OPA reactions are rapid, the resulting derivatives can have stability issues. nih.gov Dansyl chloride and benzoyl chloride are more stable alternatives, though they may be less specific. nih.gov

In the context of mass spectrometry, derivatization can improve ionization efficiency and induce characteristic fragmentation patterns. Attaching a permanently charged group, such as a quaternary ammonium (B1175870) salt, can significantly enhance the signal in electrospray ionization (ESI) and MALDI-MS. nih.gov

Development of Novel Derivatization Reagents and Protocols

The field of analytical chemistry is continuously evolving with the development of new derivatization reagents and protocols to meet the demands for higher sensitivity and throughput.

A notable development is the use of reagents that react with multiple functional groups. For instance, a dual derivatization scheme can tag primary amine and hydroxyl groups with a linear acyl chloride containing a tertiary amine, followed by coupling carboxylate groups to a linear amine tag with a tertiary amine tail. nih.gov This approach not only enhances sensitivity by over 75-fold but also reduces the formation of adducts in mass spectrometry. nih.gov

For HPLC with fluorescence detection, reagents based on the benzoxadiazole skeleton, such as NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole), offer strong and long-wavelength fluorescence, enabling high-sensitivity analysis of primary and secondary amines. tcichemicals.com

For gas chromatography-mass spectrometry (GC-MS), silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace labile hydrogens on amines and other functional groups with more stable trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability. iu.eduyoutube.com

Table 2: Common Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Detection Method | Key Features |

| o-Phthalaldehyde | OPA | Fluorescence | Fast reaction, but derivatives can be unstable. nih.gov |

| Fluorescamine | Fluorescence | Specific for primary amines, forms fluorescent pyrrolidone derivatives. researchgate.net | |

| Dansyl chloride | Fluorescence, UV | Stable derivatives, but can react with other functional groups. nih.gov | |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | Reacts with primary and secondary amines. researchgate.net |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Fluorescence, MS | Provides good chromatographic and mass spectrometric properties. acs.org |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Silylating agent that increases volatility and stability. iu.eduyoutube.com |

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Advanced spectroscopic techniques are indispensable for the detailed structural and conformational analysis of molecules like this compound. These methods provide insights into the three-dimensional arrangement of atoms and the energetics of different conformations.

Conformational analysis studies the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. lumenlearning.com For a long-chain molecule like 1-Aminodecan-2-one, the flexibility of the decane (B31447) chain allows for numerous conformations. The stability of these conformers is influenced by steric and electronic interactions between the amino and keto groups and the alkyl chain. lumenlearning.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. By measuring coupling constants and using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), it is possible to determine the relative orientation of atoms and deduce the preferred conformation in solution. nih.gov For cyclic amines, 13C NMR chemical shifts have been used to investigate the effects of ionization state and solvent on conformational equilibria. rsc.org

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The frequencies of the C=O stretching vibration (typically around 1715 cm⁻¹ for aliphatic ketones) and N-H bending and stretching vibrations can be sensitive to the local conformational environment. libretexts.org

Computational methods, such as Density Functional Theory (DFT), complement experimental spectroscopic data by allowing for the calculation of the energies of different conformers and the prediction of their spectroscopic properties. researchgate.netmdpi.com

Electrochemical Analysis Methods for Amino Compounds

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds like this compound. The primary amine group is susceptible to electrochemical oxidation.

The electrochemical oxidation of primary aliphatic amines has been studied on various electrode materials. nanoge.orgmdpi.com At nickel hydroxide (B78521) electrodes in alkaline solutions, primary amines can be oxidized to nitriles. mdpi.com The mechanism often involves the formation of an intermediate imine. nih.gov The specific products and reaction efficiencies depend on the electrode material, solvent, and pH. nanoge.orgnih.gov

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed for the electrochemical analysis of amino compounds. researchgate.netacs.org These methods can provide information on the oxidation potential of the amine group and can be used for quantitative analysis. nih.gov For instance, DPV with a platinum electrode has been used for the simultaneous determination of multiple amino acids. researchgate.net

The electrochemical behavior of amino acids has been shown to be dependent on their protonation state, with formal reduction potentials correlating with the pKa values of their dissociable protons. acs.org While many amino acids are not directly electroactive, derivatization can be employed to introduce an electroactive tag. nih.gov However, the primary amine in 1-Aminodecan-2-one allows for its direct electrochemical analysis.

Table 3: Electrochemical Parameters for Amino Compound Analysis

| Technique | Parameter | Information Provided |

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | Potential at which oxidation is maximal. |

| Anodic Peak Current (Ipa) | Proportional to the concentration of the analyte. | |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | Related to the identity of the analyte. |

| Peak Current (Ip) | Proportional to the concentration of the analyte, often with higher sensitivity than CV. |

It appears that there is a lack of specific, publicly available research literature that would allow for the creation of a detailed article on the computational chemistry and modeling of this compound that strictly adheres to the provided, highly detailed outline. The existing online information primarily consists of supplier listings and very basic chemical data, without the in-depth computational studies requested.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and in-depth analysis for each of the specified subsections (5.1 through 5.5) as no such specific research on this particular compound appears to be published or readily accessible. Creating content for these sections without supporting data would amount to speculation and would not meet the required standard of being informative and scientifically accurate.

To provide some value within the constraints, a general overview of the computational methods mentioned in the outline can be provided, explaining what these techniques are and how they are theoretically applied to study organic molecules. However, this would be a general discussion and not a specific analysis of this compound.

Precursor Chemistry and Derivatization Strategies for 1 Aminodecan 2 One;hydrochloride in Advanced Syntheses

1-Aminodecan-2-one;hydrochloride as a Key Building Block in Complex Molecule Construction

This compound serves as a valuable and versatile precursor in the synthesis of complex molecules. Its bifunctional nature, possessing both a primary amine and a ketone, allows for a variety of chemical transformations, making it an essential component in the construction of diverse molecular architectures. The strategic use of this building block enables the efficient assembly of intricate structures with potential applications in various scientific fields. uni-koeln.de

Role in Heterocycle Synthesis and Functionalized Scaffolds

The presence of both an amino and a keto group in this compound makes it a particularly useful precursor for the synthesis of nitrogen-containing heterocycles. These reactions often proceed through condensation or cyclization pathways, leading to the formation of stable ring systems. For instance, it can participate in reactions to form substituted pyrroles, pyridines, and other heterocyclic frameworks that are core structures in many biologically active compounds and functional materials.

The strategic placement of the functional groups allows for the construction of functionalized scaffolds where the decane (B31447) chain provides a lipophilic tail, which can be crucial for modulating properties such as solubility and membrane permeability. The ability to form these heterocyclic cores is a cornerstone of its utility in medicinal chemistry and materials science. rsc.orgmdpi.com

Application in Peptidomimetic and Oligomer Synthesis

In the field of peptidomimetics, which involves the design and synthesis of molecules that mimic the structure and function of peptides, this compound offers a unique scaffold. nih.gov By incorporating this aminoketone into a peptide-like sequence, researchers can introduce non-natural structural elements that can enhance stability against enzymatic degradation, improve bioavailability, or constrain the molecule into a specific bioactive conformation. nih.govmdpi.com The ketone functionality can be further modified to introduce other chemical groups, while the amine group allows for standard peptide coupling reactions.

The synthesis of oligomers, which are molecules composed of a few repeating monomer units, can also benefit from the use of this compound. Its bifunctionality allows it to act as a monomer unit in step-growth polymerization or oligomerization reactions. The resulting oligomers can possess unique properties depending on the other co-monomers used and the nature of the linkages formed. harvard.edunih.gov

Chemical Modifications and Derivatization for Targeted Applications

The reactivity of the amino and keto groups of this compound allows for a wide range of chemical modifications and derivatizations. These modifications are crucial for tailoring the properties of the final molecule for specific applications. nih.gov

Strategies for Introducing Specific Functional Tags and Probes

The primary amine of this compound is a nucleophilic handle that can be readily modified to introduce a variety of functional tags and probes. nih.gov For instance, fluorescent dyes can be attached to the amine group to enable the tracking and visualization of the molecule within biological systems. Biotin tags can be introduced for affinity purification or detection using streptavidin-based assays. The ketone group can also be targeted for derivatization, for example, through the formation of hydrazones or oximes with appropriately functionalized reagents.

| Functional Tag/Probe | Attachment Strategy | Application |

| Fluorescent Dye | Amide bond formation with the amine group | Cellular imaging, tracking |

| Biotin | Amide bond formation with the amine group | Affinity purification, detection |

| Radioisotope | Incorporation via a labeled precursor or subsequent modification | In vivo imaging, metabolic studies |

| Photoaffinity Label | Attachment of a photoreactive group to the amine or ketone | Identifying binding partners |

Regioselective and Chemoselective Derivatization Protocols

The presence of two distinct reactive sites in this compound necessitates the use of regioselective and chemoselective derivatization protocols to achieve specific modifications. Chemoselectivity refers to the preferential reaction of one functional group over the other, while regioselectivity is important when multiple positions within a functional group can react.

Protecting group strategies are often employed to achieve chemoselectivity. For example, the amine can be protected with a suitable protecting group (e.g., Boc or Fmoc) to allow for selective reactions at the ketone. Subsequently, the protecting group can be removed to expose the amine for further modification. Conversely, the ketone can be protected as a ketal to allow for selective reactions at the amine.

Regioselective derivatization can be important in more complex derivatives of 1-aminodecan-2-one. For instance, if the decane chain contains other functional groups, controlling the site of reaction becomes critical. The choice of reagents and reaction conditions plays a crucial role in achieving the desired selectivity. nih.gov

Use in Materials Science as a Monomer or Precursor for Polymer Systems

The bifunctional nature of this compound also makes it a valuable monomer or precursor for the synthesis of novel polymer systems in materials science. uni-koeln.de Its ability to participate in polymerization reactions allows for the creation of polymers with unique architectures and properties.

By utilizing both the amine and ketone functionalities, this compound can be incorporated into polymer backbones through condensation polymerization. For example, it can be reacted with dicarboxylic acids or their derivatives to form polyamides containing a ketone group in the side chain. These ketone groups can then be used for post-polymerization modifications, such as cross-linking or grafting of other molecules, to tailor the material's properties. The long decane chain can impart flexibility and hydrophobicity to the resulting polymer.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Aminodecan-2-one hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves iterative adjustments to reaction parameters. For analogous hydrochlorides (e.g., 1-Aminobutane Hydrochloride), controlling stoichiometry of amine precursors and HCl is critical. Use inert atmospheres to prevent oxidation, and employ recrystallization with polar aprotic solvents (e.g., ethanol-water mixtures) to enhance purity. Monitor reaction progress via thin-layer chromatography (TLC) or inline FTIR to detect intermediates .

Q. What analytical techniques are recommended for characterizing the structural integrity of 1-Aminodecan-2-one hydrochloride in research settings?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm amine protonation (δ ~8–10 ppm for NH₃⁺ in D₂O) and ketone carbonyl (δ ~200–220 ppm in ¹³C NMR).

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) to assess purity. Cross-reference retention times with standards (e.g., Lidocaine Hydrochloride methods) .

- Elemental Analysis : Validate Cl⁻ content via ion chromatography (target ~20–22% for hydrochloride salts) .

Q. How should researchers safely handle and store 1-Aminodecan-2-one hydrochloride to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at 2–8°C. For handling, use PPE (gloves, goggles) to avoid skin/eye irritation, as seen in safety protocols for 1-Aminoundecane and Amantadine Hydrochloride. Decontaminate spills with 5% acetic acid to neutralize residual amine .

Advanced Research Questions

Q. How can impurity profiles of 1-Aminodecan-2-one hydrochloride be systematically analyzed to meet pharmacopeial standards?

- Methodological Answer : Employ a multi-tiered approach:

- LC-MS/MS : Detect trace impurities (e.g., unreacted 1-Aminodecan-2-one or over-alkylated byproducts) with a Q-TOF mass analyzer.

- Forced Degradation Studies : Expose the compound to heat (60°C, 48 hrs), UV light (254 nm, 24 hrs), and acidic/alkaline conditions to identify degradation pathways. Compare results to Amodiaquine Hydrochloride impurity protocols .

- Limit Tests : Use ion-pair chromatography with UV detection at 210 nm to quantify impurities ≤0.5% as per ICH guidelines .

Q. What strategies are effective in assessing the stability of 1-Aminodecan-2-one hydrochloride under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–12) and monitor decomposition via UV-Vis spectroscopy (λmax ~270 nm for ketone absorption).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (typically >180°C for hydrochlorides, as in 1-Aminoindane Hydrochloride) .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on high-temperature degradation rates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) for 1-Aminodecan-2-one hydrochloride?

- Methodological Answer : Investigate potential causes systematically:

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange (e.g., keto-enol tautomerism in ketone-containing hydrochlorides).

- Counterion Interactions : Compare IR spectra in solid-state (KBr pellet) vs. solution (ATR-FTIR) to assess HCl-amine hydrogen bonding, as seen in Lidocaine Hydrochloride studies .

- Crystallography : If ambiguity persists, perform single-crystal X-ray diffraction to resolve structural discrepancies .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ketone group.

- Safety : Follow institutional SOPs for amine handling, including fume hood use and emergency eyewash protocols .

- Data Validation : Cross-validate analytical results with orthogonal methods (e.g., NMR + HPLC) to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.